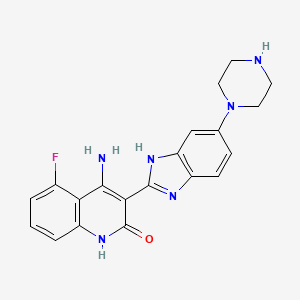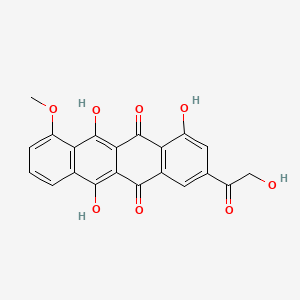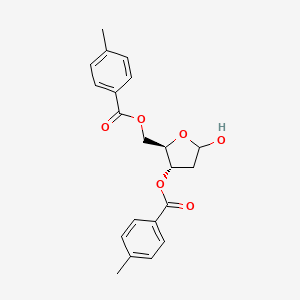![molecular formula C27H42N2O5S B601150 7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione CAS No. 1220999-07-4](/img/structure/B601150.png)
7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione is a known process impurity associated with the synthesis of ixabepilone, a microtubule inhibitor used in the treatment of metastatic or locally advanced breast cancer . Ixabepilone belongs to the epothilone class of anticancer drugs, which are derived from the myxobacterium Sorangium cellulosum .
Preparation Methods
The preparation of 7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione involves the synthesis of ixabepilone itself. Ixabepilone is a semisynthetic analog of epothilone B, and its synthesis involves multiple steps, including the modification of the epothilone B structure to enhance its stability and efficacy . The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired chemical transformations . Industrial production methods for ixabepilone and its impurities involve large-scale synthesis and purification processes to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used . For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may result in the formation of reduced derivatives .
Scientific Research Applications
7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione is primarily used in pharmaceutical research to study the stability and degradation of ixabepilone . It is also used in the development of analytical methods for the quantification of impurities in ixabepilone formulations . Additionally, this compound is used in quality control and method validation studies to ensure the safety and efficacy of ixabepilone as a therapeutic agent . In the field of chemistry, it is used to study the chemical properties and reactivity of epothilone derivatives .
Mechanism of Action
The mechanism of action of 7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione is closely related to that of ixabepilone. Ixabepilone binds to beta-tubulin subunits in microtubules, stabilizing them and preventing their depolymerization . This disruption of microtubule dynamics inhibits cell division and leads to cell death . The molecular targets and pathways involved in the action of this compound are similar to those of ixabepilone, as both compounds interact with the microtubule network within cells .
Comparison with Similar Compounds
7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione can be compared to other impurities and analogs of epothilone B, such as Epothilone B and EPO-2 . While these compounds share similar chemical structures and mechanisms of action, this compound is unique in its specific chemical modifications and its role as a process impurity in the synthesis of ixabepilone . The presence of this compound in pharmaceutical formulations is closely monitored to ensure the safety and efficacy of the final product .
Properties
CAS No. |
1220999-07-4 |
|---|---|
Molecular Formula |
C27H42N2O5S |
Molecular Weight |
506.7 g/mol |
IUPAC Name |
(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(Z)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione |
InChI |
InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/b16-11-/t15-,17+,20-,21-,22-,24-,27+/m0/s1 |
InChI Key |
FABUFPQFXZVHFB-UFMFRQELSA-N |
SMILES |
CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C |
Isomeric SMILES |
C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](NC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C\C3=CSC(=N3)C)/C)C |
Canonical SMILES |
CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(Z)-Ixabepilone; (1S,3S,7S,10R,11S,12S,16R)-7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-((Z)-1-(2-methylthiazol-4-yl)prop-1-en-2-yl)-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



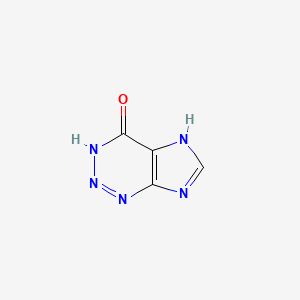
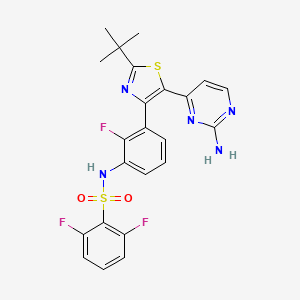
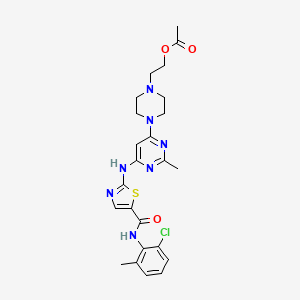
![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)

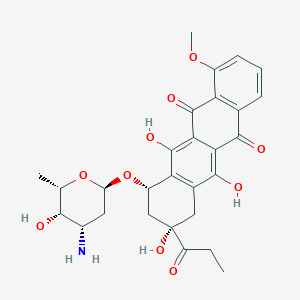

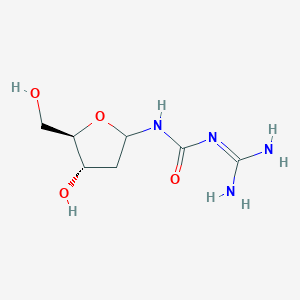
![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)
